molecular formula C8H8N2 B8696014 5-ethynyl-4-methylpyridin-2-amine CAS No. 179555-05-6

5-ethynyl-4-methylpyridin-2-amine

Cat. No.: B8696014
CAS No.: 179555-05-6
M. Wt: 132.16 g/mol
InChI Key: CMJOZKYNXSVRGC-UHFFFAOYSA-N
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Description

5-ethynyl-4-methylpyridin-2-amine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridinamine with an appropriate ethynylating agent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated pyridines.

Scientific Research Applications

5-ethynyl-4-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-ethynyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 5-methyl-: Similar structure but lacks the ethynyl group.

    2-Pyridinamine, 4-methyl-: Similar structure but lacks the ethynyl group and has the methyl group at a different position.

    2-Pyridinamine: Basic structure without the ethynyl and methyl groups.

Uniqueness

5-ethynyl-4-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The ethynyl group enhances its reactivity and potential for covalent modification of target molecules, while the methyl group influences its steric and electronic properties.

Properties

CAS No.

179555-05-6

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethynyl-4-methylpyridin-2-amine

InChI

InChI=1S/C8H8N2/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3,(H2,9,10)

InChI Key

CMJOZKYNXSVRGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound is synthesized according to general procedure GP3 starting from 1.8 g (8.8 mmol) 4-methyl-5-trimethylsilanylethynyl-pyridin-2-ylamine and 609 mg (4.4 mmol) K2CO3 in 315 mL MeOH. The product is purified by chromatography on silica gel using a DCM/MeOH gradient. Yield: 1.0 g (86%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
609 mg
Type
reactant
Reaction Step Two
Name
Quantity
315 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 5-ethynyl-4-methyl-2-(trimethylacetylamino)-pyridine (50 mg, 0.23 mmol) in 2N sodium hydroxide (1.0 mL) was heated at 90° C. for 18 h. The reaction mixture was cooled to room temperature, extracted with chloroform, dried (Na2SO4), and evaporated to give a tan solid. The title compound was purified by silica gel chromatography using 1% methanol/methylene chloride as eluant.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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